molecular formula C17H16ClN5OS B2951003 N-(3-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251621-06-3

N-(3-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2951003
CAS No.: 1251621-06-3
M. Wt: 373.86
InChI Key: VDIMCDVCWZGJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic small molecule featuring a multi-heterocyclic scaffold. Its structure comprises:

  • A 3-chlorophenyl group linked via an acetamide moiety.
  • A thioether bridge connecting the acetamide to a pyrimidine ring.
  • A 3,5-dimethylpyrazole substituent at the pyrimidine’s 6-position.

The molecular formula is estimated as C₁₇H₁₅ClN₅OS (molecular weight ~372.5 g/mol), derived by modifying the acetyl group in the structurally analogous compound N-(3-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide (CAS 1251669-65-4, C₁₉H₁₉N₅O₂S, 381.5 g/mol) .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-6-12(2)23(22-11)15-8-17(20-10-19-15)25-9-16(24)21-14-5-3-4-13(18)7-14/h3-8,10H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIMCDVCWZGJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl moiety, a pyrimidine ring substituted with a pyrazole group, and a thioacetamide functionality. The molecular formula is C16H17ClN4OSC_{16}H_{17}ClN_4OS with a molecular weight of 346.85 g/mol. The presence of the thio group is significant as it can influence the compound's reactivity and biological interactions.

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, pyrazole derivatives have shown inhibitory activity against various kinases which are critical in cancer progression .
  • Receptor Modulation : It may interact with receptors that mediate inflammatory responses or cell proliferation, thus showcasing potential anti-inflammatory and anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For example, compounds with structural similarities have demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 26 µM to 49.85 µM, indicating promising efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Pyrazole derivatives have been reported to significantly reduce nitric oxide production in LPS-stimulated macrophages, suggesting their role in modulating immune responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

Structural Component Effect on Activity
Chlorophenyl GroupEnhances lipophilicity and receptor binding
Pyrazole RingCritical for kinase inhibition
Thioacetamide FunctionalityInfluences reactivity with biological targets
Dimethyl Substituents on PyrazoleImproves solubility and bioavailability

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Antitumor Activity : A study on pyrazole derivatives revealed that compounds with similar scaffolds exhibited potent antitumor activity against various cancer cell lines, suggesting that modifications in the thioacetamide group can enhance efficacy .
  • Anti-inflammatory Studies : Research indicated that certain pyrazole derivatives could effectively reduce inflammation markers in animal models, supporting their potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

N-(3-Acetylphenyl)-2-((6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidin-4-yl)Thio)Acetamide (CAS 1251669-65-4)

  • Key Difference : 3-Acetylphenyl vs. 3-chlorophenyl.
  • Impact: The acetyl group (-COCH₃) introduces steric bulk and hydrogen-bonding capacity, whereas chlorine (-Cl) is smaller and purely electron-withdrawing.

2-((3-(3,5-Dimethoxyphenyl)-4-Oxo-3,4-Dihydropyrimidin-2-yl)Thio)-N-(6-(Trifluoromethyl)Benzo[d]Thiazol-2-yl)Acetamide (Compound 19, )

  • Key Differences: Pyrimidinone core (4-oxo-3,4-dihydropyrimidine) vs. pyrimidine. 3,5-Dimethoxyphenyl and 6-trifluoromethylbenzothiazole substituents.
  • Impact: The pyrimidinone’s carbonyl group may engage in hydrogen bonding, unlike the pyrimidine’s aromatic system.

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-Methylisoxazol-3-yl)Acetamide (, Compound 3)

  • Key Differences :
    • Hydroxypyrimidine and 5-methylisoxazole substituents.
  • Impact :
    • The hydroxyl group (-OH) increases polarity, reducing lipophilicity but enabling hydrogen-bond donation.
    • Isoxazole’s nitrogen-rich structure may alter binding specificity compared to pyrazole or benzothiazole.

Heterocyclic Core Modifications

Compound Core Structure Substituents on Core Molecular Weight (g/mol) Notable Features
Main Compound Pyrimidine 6-(3,5-Dimethylpyrazole) ~372.5 Chlorophenyl enhances lipophilicity
CAS 1251669-65-4 Pyrimidine 6-(3,5-Dimethylpyrazole) 381.5 Acetylphenyl for H-bonding
Compound 19 Pyrimidinone 3-(3,5-Dimethoxyphenyl) ~532.5 Pyrimidinone for polar interactions
, Compound 3 Hydroxypyrimidine 4-Hydroxy, 2-sulfanyl ~295.3 (estimated) Hydroxyl group increases polarity

Hydrogen Bonding and Crystal Packing

  • The main compound’s acetamide NH and pyrimidine N atoms likely participate in hydrogen bonds, as observed in similar structures analyzed via the Cambridge Structural Database (CSD) .
  • 3,5-Dimethylpyrazole : Methyl groups may disrupt π-π stacking compared to unsubstituted pyrazoles, altering crystal packing and melting points .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a mixture of 3-chloroaniline derivatives with pyrimidine-thiol intermediates in ethanol under basic conditions (e.g., sodium acetate) typically yields 70–85% product . Purification via recrystallization (ethanol/dioxane mixtures) improves purity. Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to thiol precursor) and reaction time (30–60 minutes under reflux) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • 1H NMR : Detect characteristic peaks for aromatic protons (δ 7.4–7.6 ppm for chlorophenyl), NH groups (δ 10–13 ppm), and pyrimidine/pyrazole protons (δ 2.0–2.5 ppm for methyl groups) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–S bond ≈1.75–1.80 Å in thioacetamide derivatives) using SHELX software for refinement .
  • FTIR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and C–S (600–700 cm⁻¹) stretches .

Q. What databases or tools are recommended for benchmarking crystallographic data?

  • Methodological Answer : The Cambridge Structural Database (CSD) provides reference data for bond lengths, angles, and hydrogen-bonding patterns. For example, compare resolved crystal structures of analogous compounds (e.g., N-(4-chlorophenyl) derivatives) to identify deviations >0.05 Å in bond lengths as potential synthesis errors .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?

  • Methodological Answer : Perform graph-set analysis (e.g., Etter’s formalism) to map intermolecular interactions. For thioacetamide derivatives, NH···O/N hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å) often stabilize the lattice . Solubility can be predicted by quantifying H-bond donors/acceptors using tools like Mercury CSD. For example, >4 H-bond acceptors correlate with poor aqueous solubility .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions (e.g., MESP, HOMO-LUMO)?

  • Methodological Answer :

  • Step 1 : Re-optimize computational models (e.g., DFT/B3LYP/6-311++G(d,p)) with solvent corrections (PCM for ethanol/water).
  • Step 2 : Compare experimental vs. theoretical chemical shifts using RMSD thresholds (<0.3 ppm for 1H NMR). Discrepancies >0.5 ppm may indicate tautomeric equilibria (e.g., amine-imine ratio 50:50 in similar compounds) .
  • Step 3 : Validate via variable-temperature NMR to detect dynamic equilibria .

Q. How can researchers design derivatives to enhance biological activity while maintaining crystallinity?

  • Methodological Answer :

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., –F, –NO2) to the pyrimidine ring to modulate HOMO-LUMO gaps and bioactivity .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize metastable polymorphs. Monitor via PXRD to ensure no loss of crystallinity .
  • SAR studies : Compare IC50 values of analogs (e.g., 4-chlorophenyl vs. 3-chlorophenyl substitution) to identify activity cliffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.